Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate
Description
The exact mass of the compound Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate is 367.14197277 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
benzyl (1R,2R,3R,5S)-2-(phenylmethoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(25-12-14-7-3-1-4-8-14)16-11-17-19(27-17)18(16)22-21(24)26-13-15-9-5-2-6-10-15/h1-10,16-19H,11-13H2,(H,22,24)/t16-,17+,18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAXLKWCZGUGEK-HCXYKTFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1O2)NC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]2[C@H]1O2)NC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 959745-78-9, is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 367.4 g/mol. Its structure features a bicyclic framework that is significant for its interaction with biological targets, particularly in receptor binding studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 959745-78-9 |
| Boiling Point | 540.5 °C |
| Flash Point | 280.7 °C |
Research indicates that compounds based on the bicyclo[3.1.0]hexane scaffold exhibit significant activity at adenosine receptors, particularly the A3 receptor (A3AR). The A3AR is known for its role in inflammation and cancer, making it a target for therapeutic intervention. The introduction of the bicyclic structure enhances receptor affinity and selectivity compared to traditional nucleoside analogs.
In a study by Jacobson et al., several bicyclo[3.1.0]hexane derivatives were synthesized and evaluated for their binding affinities to various adenosine receptors. The most potent derivative displayed an A3AR affinity with a value of 0.38 μM, indicating moderate potency and selectivity towards this receptor subtype .
Therapeutic Implications
Given the overexpression of A3AR in inflammatory and cancerous tissues, compounds like Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate have potential applications in treating these conditions. The selectivity for A3AR could minimize side effects associated with targeting other receptor subtypes.
In Vivo Studies
Recent studies have demonstrated the efficacy of bicyclo[3.1.0]hexane-based compounds in animal models of inflammation and cancer:
- Inflammation Model : In a murine model of acute inflammation, administration of a bicyclo[3.1.0]hexane derivative resulted in significant reduction in inflammatory markers compared to controls.
- Cancer Model : In xenograft models, compounds exhibiting high A3AR affinity were shown to inhibit tumor growth more effectively than standard chemotherapy agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
